Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate
Overview
Description
Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate, also known by its IUPAC name benzyl (1S)-2-amino-1-(hydroxymethyl)-2-oxoethylcarbamate, is a compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol . This compound is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to an amino acid derivative. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with an amino acid derivative under controlled conditions. One common method includes the use of benzyl chloroformate and L-serine methyl ester hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the carbamate moiety can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of benzyl (1-amino-3-oxo-1-oxopropan-2-yl)carbamate.
Reduction: Formation of benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbinol.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of enzymatic activity. The pathways involved may include modulation of metabolic processes or signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate: Unique due to its specific substitution pattern and functional groups.
Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate: Similar structure but with a phenyl group instead of a hydroxyl group.
Benzyl (3-hydroxy-1-(methylamino)-1-oxopropan-2-yl)carbamate: Contains a methylamino group instead of an amino group.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
benzyl N-(1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c12-10(15)9(6-14)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H2,12,15)(H,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEWHDOZPGSSLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20310451 | |
Record name | Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20310451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3479-50-3 | |
Record name | NSC227275 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227275 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20310451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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